3-[nitroso(propan-2-yl)amino]propanoic acid
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Overview
Description
3-[nitroso(propan-2-yl)amino]propanoic acid is an organic compound characterized by the presence of a nitroso group attached to a propan-2-ylamino moiety, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[nitroso(propan-2-yl)amino]propanoic acid typically involves the nitration of propan-2-ylamine followed by a series of chemical reactions to introduce the nitroso group and the propanoic acid moiety. One common method involves the reaction of propan-2-ylamine with nitrous acid to form the nitroso derivative, which is then reacted with a suitable propanoic acid precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[nitroso(propan-2-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to form amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[nitroso(propan-2-yl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[nitroso(propan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[nitroso(ethyl)amino]propanoic acid
- 3-[nitroso(methyl)amino]propanoic acid
- 3-[nitroso(butyl)amino]propanoic acid
Uniqueness
3-[nitroso(propan-2-yl)amino]propanoic acid is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
2624134-23-0 |
---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-[nitroso(propan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)8(7-11)4-3-6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
HQDHGOHKNMCNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(=O)O)N=O |
Purity |
95 |
Origin of Product |
United States |
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